Presence of a Free Primary Amine on the Cyclohexyl Ring: Structural Differentiation from 5-Bromo-N-cyclohexylthiophene-2-sulfonamide
The target compound (CAS 1420800-48-1) carries a primary amine at the 4-position of the cyclohexyl ring, present as the hydrochloride salt. In contrast, 5-bromo-N-cyclohexylthiophene-2-sulfonamide (CAS 725215-55-4) bears an unsubstituted cyclohexyl ring with no amine group . The amine distinguishes these two compounds in several quantifiable dimensions: (i) Hydrogen-bond donor count: the target compound has 3 HBD (two from NH₃⁺, one from sulfonamide NH) vs. 1 HBD for the comparator; (ii) the predicted pKa of the target's ammonium group is approximately 10–11 (based on the measured pKa of 11.34 for the comparator's sulfonamide NH, with the amine introducing an additional basic center) ; (iii) topological polar surface area (tPSA) is increased by approximately 26 Ų (one primary amine contribution) relative to the comparator. The amine enables on-resin or in-solution amide coupling, reductive amination, or NHS-ester bioconjugation that are chemically inaccessible with the N-cyclohexyl analog.
| Evidence Dimension | Hydrogen-Bond Donor Count; Primary Amine Synthetic Handle Availability |
|---|---|
| Target Compound Data | 3 HBD (NH₃⁺ from cyclohexylamine•HCl + sulfonamide NH); Free –NH₂ present for conjugation; tPSA estimated ~92 Ų |
| Comparator Or Baseline | 5-Bromo-N-cyclohexylthiophene-2-sulfonamide (CAS 725215-55-4): 1 HBD (sulfonamide NH only); No primary amine; tPSA estimated ~66 Ų |
| Quantified Difference | Δ HBD count = +2; Δ tPSA ≈ +26 Ų; Amine handle: present vs. absent |
| Conditions | Structural comparison based on chemical composition and standard SMILES-derived descriptors |
Why This Matters
For scientists procuring a 5-bromothiophene-2-sulfonamide building block intended for further synthetic elaboration (e.g., library synthesis, PROTAC linker attachment, or biotin-tag introduction), only the 4-amino compound provides the necessary primary amine conjugation point.
